molecular formula C20H30N2O2 B6068601 N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide

N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B6068601
M. Wt: 330.5 g/mol
InChI Key: ALJMMLXGHDBTQW-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide is a compound that features a piperidine ring, a methoxybenzyl group, and a cyclohexanecarboxamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The methoxybenzyl group may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-24-19-9-7-16(8-10-19)15-22-13-11-18(12-14-22)21-20(23)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJMMLXGHDBTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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